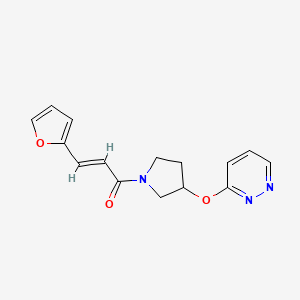
(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(furan-2-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound's unique structural features, including a furan ring and a pyridazin-3-yloxy group, contribute to its diverse biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C15H16N4O3. The compound features:
- A furan ring , which is known for its reactivity and ability to participate in various chemical reactions.
- A pyridazin-3-yloxy moiety , which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may lead to altered metabolic pathways.
- Receptor Modulation : It may bind to specific receptors involved in cellular signaling pathways, affecting processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against several cancer cell lines, demonstrating promising cytotoxic effects.
These values indicate that the compound exhibits significant potency against these cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
This inhibition suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
A notable case study involved the evaluation of this compound's effects on tumor growth in vivo. In a mouse model bearing xenograft tumors derived from human cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
Study Summary
Objective : To assess the anticancer efficacy of this compound in vivo.
Methodology :
- Mice were implanted with MCF7 cells.
- Treatment groups received varying doses of the compound.
- Tumor volume was measured over four weeks.
Results :
The treatment group showed a 50% reduction in tumor volume compared to controls by week four.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(6-5-12-3-2-10-20-12)18-9-7-13(11-18)21-14-4-1-8-16-17-14/h1-6,8,10,13H,7,9,11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPLXKIWZIRAQF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














